Hydrogen-Bond Acceptor Count: Enhanced Target Engagement Capacity vs. Simple Piperazine-Phenol Scaffolds
The target compound possesses an estimated 7–8 hydrogen-bond acceptor sites (4 carbamate/imide carbonyls, 3 ring heteroatoms), compared to 4 acceptors for the direct analog tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS 158985-25-2) which lacks the dioxoazolidine ring [1]. This approximately two-fold difference in H-bond acceptor count expands the pharmacophore interaction potential and may translate to distinct binding modes in target engagement assays .
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 7–8 (estimated from structure: 4 carbonyl oxygens, piperazine N, oxazolidine O/N, phenolic O) |
| Comparator Or Baseline | Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS 158985-25-2): 4 H-bond acceptors |
| Quantified Difference | Approximately 1.75–2.0-fold increase |
| Conditions | Topological Polar Surface Area (TPSA) and H-bond acceptor enumeration via structural analysis |
Why This Matters
A higher H-bond acceptor count directly influences molecular recognition, solubility, and target-binding promiscuity—critical parameters for fragment-based drug discovery and selectivity profiling.
- [1] AngeneChemical. Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: H-Bond Donor Count = 1, H-Bond Acceptor Count = 4. View Source
